4-Carboxybenzènesulfonate de potassium

Vue d'ensemble

Description

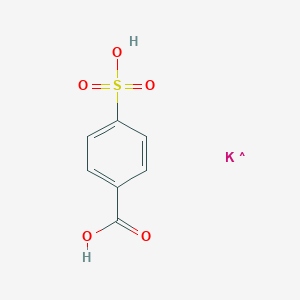

Potassium 4-carboxybenzenesulfonate: is a chemical compound with the molecular formula C₇H₅KO₅S and a molecular weight of 240.27 g/mol . . This compound is a potassium salt of 4-carboxybenzenesulfonic acid and is commonly used in various chemical and industrial applications.

Applications De Recherche Scientifique

Chemistry: Potassium 4-carboxybenzenesulfonate is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules .

Biology: In biological research, it is used as a buffer component and as a reagent in various biochemical assays .

Medicine: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients .

Industry: In industrial applications, potassium 4-carboxybenzenesulfonate is used in the manufacture of dyes, pigments, and other specialty chemicals .

Mécanisme D'action

Mode of Action

It has been used as an intercalating compound to improve clay exfoliation in the synthesis of poly(butylene terephthalate) (pbt) nanocomposites . This suggests that it may interact with other molecules or structures by inserting between them, altering their physical properties.

Result of Action

Its use as an intercalating agent in the synthesis of pbt nanocomposites suggests that it may alter the physical properties of other molecules or structures by inserting between them .

Analyse Biochimique

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium 4-carboxybenzenesulfonate can be synthesized through the sulfonation of benzoic acid followed by neutralization with potassium hydroxide . The reaction typically involves the following steps:

Sulfonation: Benzoic acid is treated with sulfuric acid to introduce the sulfonic acid group, forming 4-sulfobenzoic acid.

Neutralization: The resulting 4-sulfobenzoic acid is then neutralized with potassium hydroxide to form potassium 4-carboxybenzenesulfonate.

Industrial Production Methods: Industrial production of potassium 4-carboxybenzenesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium 4-carboxybenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonic acid group.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Major Products Formed:

Substitution Reactions: Products include halogenated or nitrated derivatives of potassium 4-carboxybenzenesulfonate.

Reduction Reactions: The major product is 4-hydroxybenzenesulfonic acid.

Oxidation Reactions: The major product is 4-sulfobenzoic acid.

Comparaison Avec Des Composés Similaires

Potassium benzoate: Similar in structure but lacks the sulfonic acid group.

Potassium 4-sulfobenzoate: Similar but with different counterions.

Sodium 4-carboxybenzenesulfonate: Similar but with sodium as the counterion.

Uniqueness: Potassium 4-carboxybenzenesulfonate is unique due to the presence of both carboxylic and sulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in various chemical and industrial applications .

Propriétés

IUPAC Name |

potassium;4-carboxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S.K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRJBUPXKDXDLG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Potassium 4-carboxybenzenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5399-63-3 | |

| Record name | Benzoic acid, 4-sulfo-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hydrogen 4-sulphonatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-sulfobenzoic acid monopotassium salt (KHSBA) displays versatility in material applications. For instance, it serves as a dopant in the synthesis of conducting polypyrroles. This organic single-crystal surface-induced polymerization method utilizes KHSBA in an aqueous medium, leading to the formation of polypyrrole hexagonal microplates with high electrical conductivity (up to 400 S/cm). [] This process involves a shape-copying mechanism where a polypyrrole preform mimics the KHSBA single crystal's shape, followed by the self-assembly of polypyrroles onto the preform. []

A: 4-Sulfobenzoic acid monopotassium salt possesses distinct structural features that influence its coordination behavior. The presence of both carboxylate and sulfonate groups provides diverse coordination sites for metal ions. [] This can lead to the formation of coordination isomers, as observed in the reaction with copper(II) carbonate, yielding tetraaquabis(4-carboxybenzenesulfonato)copper(II) dihydrate and hexaaquacopper(II) 4-carboxybenzenesulfonate. [] The sulfonate group, being a weaker ligand compared to the carboxylate, can influence the overall stability and structure of the resulting complexes. []

A: Research indicates that 4-sulfobenzoic acid monopotassium salt can be employed in the synthesis of silver nanoparticles (Ag NPs) and influences their properties. The electron density of the ligand plays a crucial role in stabilizing the Ag NPs. [] As the electron density of the ligand increases, a smaller amount is required for capping the Ag metal. [] This suggests that the compound can modulate the size and stability of the resulting Ag NPs.

A: Yes, 4-sulfobenzoic acid monopotassium salt has been successfully utilized in the synthesis of a dual-functional Europium-based MOF (Eu-MOF). [] In this study, it acted as one of the organic linkers, alongside (4-carboxypiperidyl)-N-methylenephosphonic acid. [] This specific Eu-MOF exhibited ratiometric fluorescent sensing capabilities for benzophenone-like ultraviolet filters, highlighting the potential of KHSBA-containing MOFs in sensing applications. [] Additionally, the Eu-MOF displayed promising proton conductivity, suggesting possible applications in electrochemical devices. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.